3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea
Description
This urea derivative features a thiophene core substituted with a hydroxyphenylmethyl group and a phenoxyethyl side chain. Crystallographic analysis of this compound likely employs the SHELX suite (e.g., SHELXL for refinement), a standard tool for small-molecule structure determination due to its robustness and precision . Hydrogen bonding patterns, analyzed through graph set theory as described by Bernstein et al., would elucidate its supramolecular architecture .
Properties
IUPAC Name |
1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(16-7-3-1-4-8-16)19-12-11-18(27-19)15-23-21(25)22-13-14-26-17-9-5-2-6-10-17/h1-12,20,24H,13-15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFKAPVDLHVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NCCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea is a synthetic thiophene derivative. Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce changes in cellular processes.
Comparison with Similar Compounds
Structural and Crystallographic Analysis
The compound’s structural determination relies on SHELX programs, which are widely used for refining small-molecule crystals. Comparative studies with analogs (e.g., urea derivatives with varying substituents) would involve metrics such as R-factors, resolution limits, and anisotropic displacement parameters. For instance:
Table 1: Hypothetical Crystallographic Refinement Metrics
The target compound’s thiophene and phenoxy groups likely introduce unique torsional angles and packing efficiencies compared to simpler analogs, as resolved via SHELX’s parameterization .
Hydrogen Bonding and Supramolecular Assembly
The urea and hydroxyl groups in the target compound enable diverse hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s notation) can classify these interactions, distinguishing them from analogs:
Table 2: Hypothetical Hydrogen Bond Patterns
The target compound’s dual hydrogen-bond donors (urea NH and hydroxyl OH) may form extended networks (e.g., ribbons or sheets), enhancing crystal stability compared to mono-donor analogs .
Software-Driven Visualization and Geometry
Tools like WinGX and ORTEP enable comparative visualization of molecular geometry. For example, the phenoxyethyl chain’s conformation could be contrasted with analogs using torsion angles and ellipsoid plots:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
